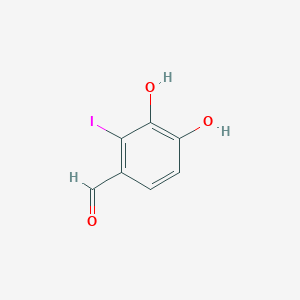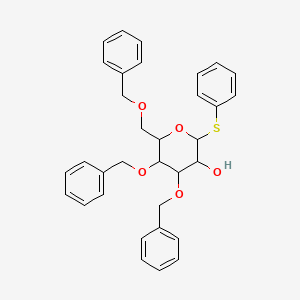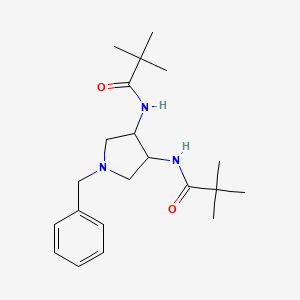
3,4-Dihydroxy-2-iodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-2-iodobenzaldehyde: is an organic compound with the molecular formula C7H5IO3. It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-2-iodobenzaldehyde can be synthesized through the iodination of 3,4-dihydroxybenzaldehyde. One common method involves the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 3,4-Dihydroxy-2-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions
Major Products:
Oxidation: Quinones.
Reduction: 3,4-Dihydroxy-2-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives
科学研究应用
Chemistry: 3,4-Dihydroxy-2-iodobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It can be used to create derivatives with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of 3,4-dihydroxy-2-iodobenzaldehyde largely depends on its chemical reactivity. The hydroxyl groups and the iodine atom play crucial roles in its interactions with other molecules. For instance, the iodine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems .
相似化合物的比较
- 3-Iodobenzaldehyde
- 4-Iodobenzaldehyde
- 2-Hydroxy-3-iodobenzaldehyde
- 3,5-Dibromobenzaldehyde
Comparison: 3,4-Dihydroxy-2-iodobenzaldehyde is unique due to the presence of both hydroxyl groups and an iodine atom on the benzaldehyde ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds.
属性
分子式 |
C7H5IO3 |
|---|---|
分子量 |
264.02 g/mol |
IUPAC 名称 |
3,4-dihydroxy-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H5IO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H |
InChI 键 |
JUPUYDKFUWSWJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C=O)I)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15122873.png)

![6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B15122885.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15122906.png)
![Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B15122910.png)
![4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122923.png)
![4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122938.png)


![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)

![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)

